molecular formula C10H10OS B3386908 Thiochroman-4-one, 3-methyl- CAS No. 771-17-5

Thiochroman-4-one, 3-methyl-

Cat. No. B3386908
CAS RN: 771-17-5
M. Wt: 178.25 g/mol
InChI Key: XCJJYQRFPYKZAU-UHFFFAOYSA-N
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Description

Thiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, is a heterocyclic compound . It is a sulfur-containing compound that is structurally related to chromones (benzopyrans), which are widely known as privileged scaffolds in medicinal chemistry . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

Thiochroman-4-one has been used as the starting reactant for the synthesis of a series of pyrazoles and isoxazoles . The dehydrogenation reactions were explored using different methods, following similar reports of treatment with DDQ, PCl5, or a mixture of Iodine/DMSO with moderate yields .


Molecular Structure Analysis

The Thiochroman-4-one, 3-methyl- molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s) .


Chemical Reactions Analysis

Thiochromones are thio analogs of chromones, in which the O-1 atom is replaced with a sulfur atom. This replacement considerably decreases the reactivity of the thiopyrone moiety . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .


Physical And Chemical Properties Analysis

Thiochroman-4-one is an orange low melting solid . It has a melting point of 28-30 °C (lit.), a boiling point of 154 °C/12 mmHg (lit.), and a refractive index n20/D 1.6395 (lit.) .

Advantages and Limitations for Lab Experiments

Thiochroman-4-one, 3-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations. For instance, it has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

Thiochroman-4-one, 3-methyl- has several potential future directions for research. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion
Thiochroman-4-one, 3-methyl- is a promising compound with potential applications in various fields, including medicinal chemistry, drug design, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in various applications.

Scientific Research Applications

Thiochroman-4-one, 3-methyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and wearing chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-methyl-2,3-dihydrothiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJYQRFPYKZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771-17-5
Record name 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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